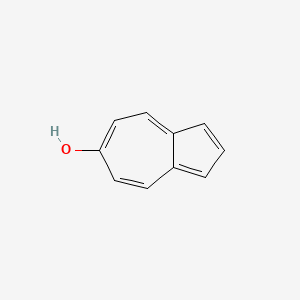

Azulen-6-ol

Description

Significance within Non-Benzenoid Aromatic Hydrocarbon Chemistry

Non-benzenoid aromatic compounds are cyclic, planar molecules that exhibit aromaticity but lack a benzene (B151609) ring. vedantu.comteachmint.com Azulene (B44059) is a prime example, consisting of a fused five- and seven-membered ring system. beilstein-journals.orgteachmint.com This structure results in a separation of charge, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, which explains its notable dipole moment. beilstein-journals.orgdu.ac.in

The introduction of a hydroxyl group at the 6-position of the azulene core, forming Azulen-6-ol, significantly influences the electronic properties of the molecule. The position of this substituent on the seven-membered ring is crucial. The electron-donating nature of the hydroxyl group can modulate the electron density within the azulene system, impacting its reactivity and photophysical characteristics. This makes this compound a valuable intermediate for synthesizing a variety of azulene derivatives with tailored properties for specific applications.

This compound as a Core Structure for π-Conjugated Systems Research

The field of π-conjugated systems is driven by the search for novel organic materials with tunable electronic and optical properties for applications in optoelectronics, such as organic field-effect transistors (OFETs) and photovoltaics. rhhz.netresearchgate.net Azulene's inherent electronic characteristics make it an attractive component for such systems. beilstein-journals.orgrhhz.net

This compound serves as a versatile platform for constructing extended π-conjugated molecules. The hydroxyl group can be readily converted into other functional groups, enabling the connection of this compound to other aromatic or electroactive moieties. For instance, the synthesis of azulene-containing polymers and co-oligomers often involves the strategic functionalization of the azulene core. beilstein-journals.orgresearchgate.net The position of substitution dictates the alignment of the azulene dipoles within a polymer chain, which in turn affects the material's bulk electronic properties. beilstein-journals.org Research has shown that incorporating azulene units into polymer backbones can lead to materials with interesting properties like near-infrared (NIR) absorption and electrochromism. beilstein-journals.org

Historical Context of Azulene Chemistry Development Relevant to Functionalized Derivatives

The history of azulene chemistry dates back to the 15th century, with the isolation of the blue chromophore from chamomile. wikipedia.org However, its structure was not elucidated until the 20th century, with its first organic synthesis achieved in 1937. wikipedia.org Early synthetic routes were often low-yielding, which hindered the exploration of azulene's properties for a long time. researchgate.netdu.ac.in

The development of more efficient synthetic methods, such as the Ziegler-Hafner azulene synthesis, paved the way for the preparation of a wider range of azulene derivatives. researchgate.net These advancements allowed chemists to systematically study the effects of substituents at different positions on the azulene ring. The synthesis of functionalized derivatives like this compound became more feasible, enabling researchers to explore its potential as a building block in more complex molecular architectures. For example, methods have been developed for the synthesis of substituted azulenes at the seven-membered ring, which is the location of the hydroxyl group in this compound. mdpi.com

Overview of Research Trajectories for this compound and its Structural Analogues

Current research on this compound and its analogues is multifaceted, with a strong focus on materials science and medicinal chemistry. Researchers are actively exploring the synthesis of novel azulene-based molecules and polymers with enhanced electronic and optical properties. researchgate.netresearchgate.net

One major research direction involves the incorporation of azulene derivatives into advanced organic materials. This includes the design and synthesis of azulene-containing polymers for applications in organic electronics. beilstein-journals.orgacs.org The stimuli-responsive nature of the azulene core is a particularly attractive feature, offering the potential for creating "smart" materials that change their properties in response to external stimuli like light or changes in pH. beilstein-journals.orgresearchgate.net

Another significant area of investigation is the biological activity of azulene derivatives. Some synthetic azulene analogues have been found to possess anti-inflammatory and antioxidant properties. jst.go.jp While the provided information does not detail the specific biological activities of this compound, the broader research into azulene-based compounds suggests a potential avenue for future investigation in medicinal chemistry.

Furthermore, the development of new synthetic methodologies continues to be a priority. Efficient and regioselective functionalization of the azulene core, including at the 6-position, is crucial for advancing the field. researchgate.net Recent studies have explored transition metal-catalyzed reactions to achieve novel transformations of azulene derivatives, opening up new possibilities for the construction of complex azulene-fused systems. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azulen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBQERHEBGPWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(C=CC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511640 | |

| Record name | Azulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19390-89-7 | |

| Record name | Azulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Azulen 6 Ol and Its Derivatives

Pioneering Synthetic Routes to the Azulene (B44059) Scaffold and Hydroxylated Variants

The development of methods to construct the azulene ring system was a critical precursor to the synthesis of specific isomers like azulen-6-ol. Early chemists devised several ingenious routes, many of which remain fundamental to the field.

Cyclization and annulation reactions form the cornerstone of azulene synthesis, involving the formation of the five-membered or seven-membered ring onto a pre-existing carbocyclic structure.

One of the most effective and widely used methods is the Ziegler-Hafner azulene synthesis . Developed independently in the 1950s by Karl Ziegler, Klaus Hafner, and Tetsuo Nozoe, this approach involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions. mdpi.com The reaction proceeds via the opening of the six-membered heterocyclic ring to form a vinylogous aminopentafulvene, which then undergoes thermal cyclization and elimination to yield the azulene core. mdpi.comorgsyn.orgd-nb.info This method is particularly effective for producing parent azulene and its alkyl or aryl derivatives on a large scale. mdpi.com

Another significant strategy is the Nozoe method , which utilizes tropone (B1200060) derivatives bearing a leaving group (such as a halogen or methoxy (B1213986) group) at the C-2 position. mdpi.com Reaction of these troponoids with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetate (B8463686) in the presence of a base leads to the formation of 2-amino- or 2-hydroxyazulene (B91678) derivatives in excellent yields. mdpi.com

The use of 2H-cyclohepta[b]furan-2-ones as precursors has also emerged as a versatile route. These compounds can undergo [8+2] cycloaddition reactions with various electron-rich olefins, such as enamines and enol ethers, to generate a wide array of multiply functionalized azulenes. mdpi.comresearchgate.net Annulation strategies based on the ring expansion of benzenoid starting materials have also been developed, providing regioselective access to azulenes substituted on either or both rings. mit.edu

Table 1: Overview of Pioneering Azulene Synthesis Strategies

| Method | Key Precursors | Typical Reagents | Primary Products | Reference(s) |

|---|---|---|---|---|

| Ziegler-Hafner Synthesis | Pyridinium/Pyrylium Salts, Cyclopentadienide Ions | Sodium methoxide, Pyrrolidine | Parent azulene, Alkyl/Aryl azulenes | mdpi.commdpi.comd-nb.info |

| Nozoe Method | 2-Substituted Tropones | Active methylene compounds (e.g., malononitrile), Base | 2-Amino- and 2-Hydroxyazulenes | mdpi.com |

| Cycloaddition | 2H-Cyclohepta[b]furan-2-ones, Enamines/Enol Ethers | Heat or catalyst | Multiply functionalized azulenes | mdpi.comresearchgate.net |

| Ring Expansion-Annulation | Benzenoid starting materials, α-diazo ketones | Rhodium carboxylates | Substituted azulenyl halides and triflates | mit.eduacs.org |

Rearrangement reactions provide an alternative pathway to the azulene framework. The Wolff rearrangement is a key step in a synthetic sequence that begins with a [2+2] cycloaddition between cycloheptatriene (B165957) and dichloroketene. The resulting bicyclic ketone reacts with diazomethane (B1218177), followed by a Wolff rearrangement that induces ring expansion to create the 5,7-bicyclic hydroazulene core. libretexts.org

While not a synthetic route to azulenes, the thermal isomerization of azulene to its more stable, colorless isomer, naphthalene, is a well-studied rearrangement that underscores the unique thermodynamics of the azulene system. wikipedia.org This rearrangement is generally considered a unimolecular reaction requiring heat. wikipedia.org Mechanistic studies suggest that at temperatures below 1000 °C, the transformation is dominated by radical-promoted pathways, such as the methylene walk and spiran pathways. acs.orgnih.gov

Targeted Synthesis of this compound and its Precursors

Directing functionalization to the C-6 position of the seven-membered ring presents a distinct challenge due to the inherent reactivity of the azulene nucleus. The π-electron polarization renders the five-membered ring (C1 and C3) nucleophilic and susceptible to electrophilic attack, while the seven-membered ring (C4, C6, and C8) is electrophilic and prone to nucleophilic addition. nih.gov

Direct functionalization at C-6 often relies on nucleophilic attack. A powerful method for introducing substituents at this position is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. mdpi.comsciforum.net For instance, carbanions can react with azulene to yield a mixture of products substituted at the C-4 and C-6 positions. sciforum.net

Another direct approach is the magnesium-promoted reductive coupling of azulene with α,β-unsaturated ketones. In the presence of chlorotrimethylsilane, this reaction leads to the regioselective formation of 6-substituted dihydroazulenes, which can be subsequently oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the corresponding 6-substituted azulenes. lookchem.com

Indirect methods often involve creating a synthetic handle on the seven-membered ring. A general route to 1,3,6-trisubstituted azulenes starts with the synthesis of 6-methylazulene (B170512). This methyl group can then be modified to introduce a variety of other substituents at the C-6 position before further functionalization of the five-membered ring. durham.ac.uk

The targeted synthesis of this compound relies on regioselective hydroxylation methods. The VNS reaction is particularly notable for this transformation. When azulene derivatives containing electron-withdrawing groups on the five-membered ring are treated with tert-butylhydroperoxide in the presence of a strong base like potassium tert-butoxide, VNS hydroxylation occurs selectively at the C-6 position to afford 6-hydroxyazulene derivatives. mdpi.comsciforum.net Parent azulene itself is generally inert under these conditions, highlighting the need for electronic activation. mdpi.com The resulting 6-hydroxyazulenes are noted to be more acidic (pKa in water = 7.38) than phenol (B47542) or naphthol. wikipedia.org

Another strategy involves the regioselective oxidation of a pre-existing substituent at the C-6 position. For example, a series of 6-hydroxylated-isopropylazulenes were synthesized via the regioselective oxidation of the isopropyl group on 6-isopropylazulene derivatives. nih.gov This demonstrates that a hydroxyl group can be introduced onto a side chain at the C-6 position, creating a substituted this compound derivative.

Once formed, the hydroxyl group in this compound can be further derivatized. For example, 6-hydroxyazulenes can be activated by conversion to nonafluorobutanesulfonyl or trifluoromethanesulfonyl esters, which can then undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles to produce 6-haloazulenes. sciforum.net

Table 2: Selected Methods for Synthesis and Derivatization at the C-6 Position

| Method | Reactants | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| VNS Hydroxylation | Activated Azulene, tert-Butylhydroperoxide | Potassium tert-butoxide, Liquid NH₃/THF | 6-Hydroxyazulene | mdpi.comsciforum.net |

| Reductive Coupling | Azulene, α,β-Unsaturated Ketone | Mg, TMSCl, then DDQ oxidation | 6-Substituted Azulene | lookchem.com |

| Side-Chain Oxidation | 6-Isopropylazulene Derivative | Regioselective oxidation | 6-(Hydroxyisopropyl)azulene | nih.gov |

| SNAr from Hydroxyazulene | 6-Hydroxyazulene, Sulfonylating Agent, Nucleophile | Activation then substitution | 6-Substituted Azulene (e.g., 6-haloazulene) | sciforum.net |

Synthesis of Substituted this compound Derivatives

The synthesis of more complex derivatives often builds upon the foundational methods described above. By combining strategies for scaffold formation and regioselective functionalization, a variety of substituted this compound compounds can be accessed.

For example, a study focused on creating TXA2/PGH2 receptor antagonists involved the synthesis of 6-hydroxylated-isopropylazulenes. nih.gov This was achieved by introducing one or two hydroxyl groups into the isopropyl side chain of a pre-existing 6-isopropylazulene sulfonate derivative through regioselective oxidation. The study produced both primary and tertiary alcohols on the side chain, demonstrating that the substitution pattern can be controlled. nih.gov

In other work, 6-aryl substituted azulenes have been designed and synthesized, including derivatives where a benzene (B151609), pentafluorobenzene, or α-thiophene group is attached at the C-6 position. sioc-journal.cn While these specific examples are not alcohols, the synthetic strategies could potentially be adapted or combined with hydroxylation methods to produce 6-aryl-azulen-ol derivatives. The general synthetic route to 1,3,6-trisubstituted azulenes, which uses 6-methylazulene as a key intermediate, provides a platform for introducing a hydroxyl or protected hydroxyl group at C-6 before or after functionalizing the C-1 and C-3 positions. durham.ac.uk

Strategies for Introducing Diverse Substituents

The introduction of a wide array of functional groups onto the azulene skeleton is a cornerstone of developing novel derivatives. A common and effective strategy begins with a pre-functionalized azulene, such as 6-methylazulene, which can be synthesized in high yield from inexpensive starting materials. durham.ac.uk The methyl group at the 6-position serves as a versatile "synthetic handle" that can be modified to introduce other substituents. durham.ac.uk

Researchers have developed two primary methods to functionalize the 6-position starting from 6-methylazulene:

Deprotonation and Reaction with Electrophiles : The methyl group can be deprotonated using a strong base like n-butyllithium (n-BuLi) in the presence of diisopropylamine (B44863) to form an azulen-6-ylmethyl anion. This nucleophilic species can then react with various electrophiles. For instance, reaction with benzaldehyde (B42025) yields a secondary alcohol, 2-(azulen-6-yl)-1-phenylethan-1-ol. durham.ac.uk

Radical Bromination and Substitution : The methyl group can undergo radical bromination using N-bromosuccinimide (NBS) to form 6-(bromomethyl)azulene. This benzylic-type bromide is an excellent electrophile for substitution reactions with various nucleophiles, allowing for the introduction of esters and other functional groups. durham.ac.uk

Once the 6-position is appropriately substituted, the electron-rich 1- and 3-positions can be functionalized. A Vilsmeier-Haack reaction, for example, can introduce a formyl group at the 1-position. durham.ac.uk Subsequent iodination with N-iodosuccinimide (NIS) can then functionalize the 3-position, yielding a 1,3,6-trisubstituted azulene that serves as a key intermediate for further diversification. durham.ac.uk

| Target Position | Reaction Type | Reagents | Substituent Introduced | Reference |

| 1 | Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | durham.ac.uk |

| 1 and 3 | Iodination | N-Iodosuccinimide (NIS) | Iodine (-I) | durham.ac.uk |

| 1 and 3 | Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | Chloromethylketone (-COCH₂Cl) | durham.ac.uk |

| 6 (from methyl) | Deprotonation-Addition | 1. n-BuLi, 2. Benzaldehyde | 2-hydroxy-2-phenylethyl | durham.ac.uk |

| 6 (from methyl) | Radical Bromination | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) | durham.ac.uk |

| 2 | Electrophilic Substitution | Iodine, Bromine, Chlorine | Halogen (-I, -Br, -Cl) | researchgate.net |

This table summarizes various methods for introducing substituents onto the azulene ring.

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific isomers of complex molecules. While literature directly detailing the stereoselective synthesis of this compound itself is sparse, the principles can be applied from syntheses of other chiral azulene derivatives. rsc.org Many methods for preparing individual stereoisomers rely on techniques like stereoselective synthesis or the separation of racemic mixtures using preparative HPLC and GC. google.com

A significant achievement in the stereoselective synthesis of azulene-containing structures is the preparation of a 1,1'-biazulene (B14431524) analogue of BINOL, termed 1,1'-BAzOL. rsc.org Biazulenes can exhibit axial chirality, and their synthesis in an enantiopure form represents a key challenge. The synthesis of rac-1,1'-BAzOL was achieved via a multi-step sequence starting from tropolone (B20159), followed by an oxidative dimerization of an azulene-2-ol intermediate using a copper catalyst. rsc.org The resolution of the racemic mixture into individual enantiomers demonstrates a viable pathway to stereochemically pure azulene-based diols.

General approaches to stereoselective synthesis that could be adapted for this compound derivatives include:

Chiral Catalysis : Employing chiral transition metal catalysts or organocatalysts to influence the stereochemical outcome of a reaction.

Substrate Control : Using a chiral substrate to direct the formation of a new stereocenter.

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to guide a stereoselective transformation, followed by its removal.

Enzymatic Reactions : Utilizing the high specificity of enzymes to perform stereoselective transformations, a key principle of green chemistry that can reduce the need for protecting groups. acs.org

For instance, the quasi-intramolecular Lewis acid-catalyzed Diels-Alder reaction used in the synthesis of Calonectrin demonstrates how reaction conditions can be tuned to achieve specific cis or trans stereochemistry in a fused ring system. iastate.edu Such principles are directly applicable to the synthesis of complex, stereochemically defined azulene derivatives.

Advanced Coupling Reactions for this compound Conjugates

To build larger, conjugated systems incorporating the this compound moiety, advanced coupling reactions are indispensable. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing the azulene core. researchgate.neteie.gr These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. eie.grvdoc.pub To utilize these reactions, an azulene derivative bearing a suitable handle, such as a halogen or a boronic ester at a specific position, is required. researchgate.netcore.ac.uk

Key cross-coupling reactions applied to azulene systems include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. It has been successfully used to synthesize 4,4'-biazulene from 4-iodoazulene and azulen-4-ylboronic acid pinacol (B44631) ester, demonstrating its utility in creating azulene dimers. researchgate.net

Stille Coupling : This method involves the coupling of an organotin compound with an organic halide. The first organotin azulene, 6-tributylstannylazulene, was prepared from 6-bromoazulene and subsequently used in coupling reactions with aryl halides. vdoc.pub

Hiyama Coupling : A versatile reaction that couples organosilicon compounds with organic halides. mdpi.com This fluoride-activated coupling offers an alternative to other methods and is known for its compatibility with various functional groups.

Negishi Coupling : This reaction involves an organozinc reagent and an organic halide. It has been used in the coupling of azulene sulfonium (B1226848) salts. tum.de

Sonogashira Coupling : Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, this reaction is suitable for synthesizing alkynylazulenes. researchgate.net

| Coupling Reaction | Azulene Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Reference |

| Suzuki-Miyaura | 4-Iodoazulene | Azulen-4-ylboronic acid | Pd catalyst | Azulene-Azulene | researchgate.net |

| Stille | 6-Bromoazulene | Aryltributyltin | Pd catalyst | Azulene-Aryl | vdoc.pub |

| Hiyama | Aryl Halide | Aryl Trialkoxysilane | Pd(OAc)₂ / TBAF | Aryl-Aryl | mdpi.com |

| Negishi | Azulene Sulfonium Salt | Organozinc Halide | Ni catalyst | Azulene-Aryl/Alkenyl | tum.de |

| Sonogashira | 6-Ethynylazulene | Aryl Halide | Pd/Cu catalyst | Azulene-Alkyne-Aryl | researchgate.net |

This table provides an overview of transition metal-catalyzed cross-coupling reactions used for the functionalization of the azulene scaffold.

Photochemical Synthetic Approaches to this compound Derivatives

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal reactions. The use of light as a reagent can drive specific transformations to create complex azulene derivatives. One notable application is in the synthesis of biazulenes, where photochemical methods provide an alternative to metal-catalyzed coupling. rsc.org

Furthermore, intricate polycyclic aromatic systems containing the azulene moiety can be constructed using photochemical reactions. For example, 2,2'-di(arylethynyl)biphenyls have been shown to undergo photochemical cyclization to form azulenophenanthrenes. acs.org This type of reaction demonstrates the power of light to orchestrate complex bond formations. The development of photochemical strategies could be advantageous for creating novel this compound conjugates, potentially offering orthogonal activation methods when combined with thermal reactions. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and efficient manufacturing processes. ijnc.ir

Key green chemistry strategies applicable to azulene synthesis include:

Alternative Energy Sources : The use of microwave irradiation has been shown to significantly improve the synthesis of 6-methylazulene, a key precursor. Microwave heating increased the reaction yield to 64% and reduced reaction times, representing a greener alternative to conventional thermal heating. mdpi.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Annulation and cycloaddition strategies that build the azulene core from simpler fragments can be highly atom-economical. mdpi.com

Use of Greener Solvents and Catalysts : Replacing hazardous solvents and catalysts with more environmentally benign alternatives is a central goal. semanticscholar.org This includes using water or biodegradable solvents and developing heterogeneous catalysts that can be easily separated and recycled.

Reduction of Derivatives : Minimizing the use of protecting groups simplifies synthetic routes and reduces waste. acs.org The development of highly selective catalysts, including enzymes, can directly functionalize specific positions on the azulene ring without the need for protection/deprotection steps.

The adoption of these green approaches not only minimizes environmental impact but can also lead to more cost-effective and efficient syntheses of this compound and its derivatives.

Theoretical and Computational Investigations of Azulen 6 Ol Systems

Quantum Chemical Studies of Azulen-6-ol Electronic Structure

Quantum chemical studies provide fundamental insights into the molecular properties of this compound, a non-benzenoid aromatic hydrocarbon derivative. These computational methods are essential for understanding its electronic structure, stability, and reactivity, which are difficult to probe experimentally due to the compound's reported instability. nih.govacs.org

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is employed to determine optimized geometries, analyze molecular stability, and calculate various energetic properties. For azulene (B44059) systems, DFT calculations have been utilized to understand the impact of substituents on the core structure.

Research on a stabilized derivative, diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate, utilized the BP86 functional with a 6-31G** basis set to analyze its molecular orbitals. nih.govacs.org Such studies are crucial because the parent 6-hydroxyazulene is known to be unstable, partly due to a tautomeric equilibrium with its keto form. nih.govacs.org Introducing stabilizing groups, such as esters at the 1- and 3-positions, makes the compound more amenable to both synthesis and computational analysis. nih.govacs.org

DFT methods have also been applied to study the bond dissociation enthalpies (BDEs) of related compounds, providing insights into their thermodynamic stability. For instance, calculations at the M05-2X/6-31+G(d) level of theory have been used to investigate the BDEs in complex natural products, a methodology applicable to assessing the stability of the O-H bond in this compound. researchgate.net Furthermore, DFT calculations have revealed that among various hydroxyazulene isomers, 6-hydroxyazulene exhibits the strongest acidity in a vacuum, a key indicator of its electronic properties and stability. researchgate.netresearchgate.netreferencecitationanalysis.com

Table 3.1.1: Examples of DFT Functionals and Basis Sets in Azulene System Studies

| Computational Method | Application | Reference |

|---|---|---|

| BP86 / 6-31G** | Molecular orbital analysis of a stable 6-hydroxyazulene derivative. | nih.govacs.org |

| M05-2X / 6-31+G(d) | Investigation of C-H bond dissociation enthalpies in related systems. | researchgate.net |

Ab initio molecular orbital theories are another class of high-level computational methods used for precise energetic and structural predictions, starting from first principles without empirical parameters. These methods are invaluable for systems where experimental data is scarce.

The complete basis set (CBS-QB3) method, a sophisticated ab initio approach, has been used to determine gas-phase enthalpies of formation for azulene analogues, among other compounds. researchgate.net This method provides reliable thermodynamic data, allowing for the comparison of relative stabilities between different isomers. researchgate.net Such energetic predictions are critical for understanding the thermodynamic landscape of this compound and its potential reaction pathways.

While specific ab initio studies on this compound are not widely documented, methods applied to the parent azulene molecule inform the potential behavior of its derivatives. For example, the relaxation dynamics of azulene have been modeled using hybrid quantum-mechanical/force-field potentials that reproduce ab initio CASSCF potential energy surfaces. acs.org These types of calculations predict excited-state behavior and electronic transitions, which are influenced by substituents like the hydroxyl group in this compound.

The azulene molecule is a classic example of a non-alternant hydrocarbon with a notable ground-state dipole moment, a feature absent in its isomer, naphthalene. mdpi.comddugu.ac.in This dipole arises from a net migration of π-electron density from the seven-membered (tropylium-like) ring to the five-membered (cyclopentadienyl-like) ring, creating a significant charge separation. ddugu.ac.in The resulting dipole moment for azulene is approximately 1.0 D. ddugu.ac.in

Table 3.1.3: Conceptual Contributions to the Dipole Moment of this compound

| Molecular Feature | Electronic Effect | Impact on Dipole Moment |

|---|---|---|

| Azulene Core | π-electron drift from 7- to 5-membered ring | Creates a significant inherent dipole moment. ddugu.ac.in |

| C6-OH Group (Resonance) | Donates electron density to the 7-membered ring | Reinforces and likely increases the magnitude of the inherent dipole moment. nih.govacs.org |

Aromaticity and Non-Benzenoid Character of this compound

Aromaticity is not a directly observable physical quantity, but it can be quantified computationally using various indices. One such index is the Harmonic Oscillator Model of Electron Delocalization (HOMED). researchgate.net The HOMED index provides a measure of bond length alternation in a ring; values closer to 1 indicate high aromaticity (low bond length alternation), while values closer to 0 indicate a non-aromatic, polyolefinic character.

In DFT-optimized structures of azulenols, the HOMED index has been used to measure the degree of electron delocalization. researchgate.net For hydroxyazulenes, the aromaticity of the two rings is distinct and is influenced by the position of the hydroxyl group. The presence of the -OH group and the potential for tautomerization to a keto form can lead to a decrease in the HOMED values, particularly for the ring involved in the tautomerism, signifying a loss of aromatic character in that specific isomer. researchgate.net

The electron delocalization in this compound is governed by the intrinsic properties of the azulene nucleus and the electronic influence of the hydroxyl substituent. The primary delocalization pathway involves the circulation of 10 π-electrons across the bicyclic framework. mdpi.com This delocalization is what leads to the charge separation, with the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-poor and electrophilic. ddugu.ac.inmdpi.com

The hydroxyl group at position 6, being an electron-donating substituent, directly participates in the π-system of the seven-membered ring. Through resonance, it donates lone-pair electron density into the ring, which enhances the tropylium-like character and reinforces the molecule's inherent polarization. acs.org This interaction not only affects the ground-state charge distribution but also influences the energies of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the molecule's reactivity and spectroscopic properties compared to the parent azulene.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry serves as an invaluable tool for predicting the spectroscopic properties of molecules. mit.edu Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the accurate simulation of vibrational and electronic spectra, respectively, providing detailed information about molecular structure and behavior. eujournal.orgnih.govnsf.gov These predictive capabilities are crucial for identifying unknown compounds, interpreting experimental data, and designing molecules with specific optical properties.

Theoretical calculations of Infrared (IR) and Raman spectra are fundamental for understanding the vibrational modes of a molecule. ksu.edu.sa For azulene derivatives, these calculations are typically performed using DFT methods, with the B3LYP functional being a common choice, paired with basis sets like 6-311++G(df,pd) to ensure accuracy. nih.gov The calculations yield harmonic vibrational frequencies, which correspond to the energies of the molecule's vibrational modes. These theoretical frequencies generally show good agreement with experimental data, allowing for precise assignments of the observed spectral bands. nih.gov

In IR spectroscopy, a vibration is active if it causes a change in the molecule's dipole moment. ksu.edu.sa Raman spectroscopy, conversely, relies on changes in the molecule's polarizability. ksu.edu.sa Because the selection rules for the two techniques are different, they provide complementary information. ksu.edu.sa For non-centrosymmetric molecules like this compound, many vibrations are active in both IR and Raman spectra. Computational analysis can predict the intensities of these bands, which relate to the magnitude of the change in dipole moment or polarizability. This allows for the creation of a complete, theoretical spectrum that can be directly compared with experimental results for structural confirmation. researchgate.netresearchgate.net

Below is a representative table of calculated vibrational frequencies for a model azulene system, illustrating the types of data obtained from DFT calculations.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch | 3650 | High | Low |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | High |

| C=C Ring Stretch | 1650 - 1500 | High | High |

| C-O Stretch | 1250 | High | Medium |

| In-plane C-H Bending | 1200 - 1000 | Medium | Medium |

| Out-of-plane C-H Bending | 900 - 700 | High | Low |

| Ring Deformation | 800 - 600 | Low | Medium |

This table presents typical, representative data for a hydroxyl-substituted azulene system based on general principles of vibrational spectroscopy and DFT calculations. Specific values for this compound would require dedicated computation.

The characteristic blue color of azulene is a direct consequence of its electronic structure, specifically the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to simulate UV-Vis electronic spectra, which reveal information about electronic transitions within a molecule. nsf.govphyschemres.org

The simulation process involves calculating the energies of the first several electronic excited states and the oscillator strengths for the transitions to these states from the ground state. sobereva.com The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths correlate with the intensity of the absorption bands. sobereva.com These calculations can be performed in the gas phase or, more accurately, by incorporating a solvent model to account for environmental effects on the electronic structure. physchemres.org For azulene and its derivatives, TD-DFT calculations can successfully predict the S₀→S₁ and the notable S₀→S₂ transitions, the latter of which is responsible for its fluorescence in violation of Kasha's rule. wikipedia.org

The following table shows representative data from a TD-DFT calculation for a model azulene system, which can be used to generate a theoretical UV-Vis spectrum.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 1.80 | 689 | 0.01 | HOMO → LUMO |

| S₀ → S₂ | 3.54 | 350 | 0.85 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.95 | 314 | 0.05 | HOMO → LUMO+1 |

| S₀ → S₄ | 4.30 | 288 | 1.10 | HOMO-2 → LUMO, HOMO → LUMO+2 |

This table contains representative values for an azulene derivative based on published data and computational principles. eujournal.orgresearchgate.net The specific values for this compound may vary.

Reaction Pathway and Kinetic Analyses of this compound Transformations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net By identifying reactants, products, intermediates, and, most critically, transition states, a complete picture of a transformation can be developed. uni-giessen.de This is particularly useful for understanding the reactivity of complex molecules like this compound.

A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of a chemical transformation. uni-giessen.de Locating and characterizing this fleeting structure is a key goal of computational reaction analysis. nih.gov Using quantum chemical methods, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Once located, the geometry and energy of the transition state provide crucial information. The energy difference between the reactants and the transition state defines the activation energy (Ea), a primary determinant of the reaction rate. uni-giessen.de For reactions involving azulene systems, such as the well-studied azulene-to-naphthalene rearrangement, computational methods have been used to map out various proposed pathways and calculate their respective activation barriers. researchgate.net This allows researchers to determine the most likely mechanism by which a transformation occurs. For example, in enzymatic reactions, computational models can help elucidate how the enzyme stabilizes the transition state. ufl.edu

Beyond characterizing a single transition state, computational modeling can trace the entire sequence of mechanistic steps in a complex reaction. mdpi.com This involves calculating the energies of all intermediates and transition states connecting them. Such studies have been applied to various transformations of azulene derivatives, including cycloadditions, C-H functionalization, and rearrangements. researchgate.netmdpi.com

For instance, in a study of the transition metal-catalyzed C-H functionalization of azulene, DFT calculations were used to explain the observed chemoselectivity. researchgate.net The computed reaction profiles for different catalysts (e.g., copper vs. silver) revealed why one metal promotes ring expansion while the other leads to C-H alkylation by comparing the activation barriers of the competing pathways. researchgate.net Similarly, mechanistic investigations into [2+2] cycloaddition-retroelectrocyclization reactions have utilized computational analysis to support a dipolar, zwitterionic mechanism by correlating reaction rates with the electronic properties of substituents. beilstein-journals.org

The table below summarizes hypothetical computational data for a representative transformation of an azulene derivative, illustrating how different mechanistic pathways can be compared.

| Reaction Pathway | Key Intermediate | Transition State (TS) | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Pathway A: [6+4] Cycloaddition | Cycloadduct | TS_Cycloaddition | 22.5 | -15.0 |

| Pathway B: Electrophilic Substitution | Sigma Complex | TS_Substitution | 18.2 | -5.4 |

| Pathway C: Azulene-Naphthalene Rearrangement | Naphthalene Cation | TS_Rearrangement | 35.0 | -20.8 |

This table presents plausible data based on computational studies of various azulene reactions. researchgate.netmdpi.com It serves to illustrate the comparative analysis enabled by computational modeling.

Advanced Spectroscopic Characterization Techniques for Azulen 6 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Absorption Maxima and Extinction Coefficients

The electronic absorption spectrum of azulene (B44059) and its derivatives is a key characteristic, typically showing multiple absorption bands in the UV-visible region. researchgate.net For Azulen-6-ol, the position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are crucial parameters for its identification and quantification.

The UV-visible spectrum of azulene derivatives generally displays distinct absorption regions. mdpi.com These correspond to electronic transitions between different molecular orbitals, specifically from the ground state (S0) to various excited states (S1, S2, S3, etc.). mdpi.com The lowest energy transition (S0 → S1) in azulenes often appears at wavelengths over 600 nm with a very low intensity. mdpi.com More intense absorptions, such as the S0 → S2 transition, are typically observed in the 400–600 nm range, which is responsible for the characteristic blue color of many azulene compounds. mdpi.com

Table 1: General Absorption Regions for Azulene Derivatives

| Transition | Wavelength Range (nm) | General Intensity |

|---|---|---|

| S0 → S1 | > 600 | Very Low |

| S0 → S2 | 400 - 600 | High |

| S0 → S3 | 300 - 400 | Moderate to High |

| S0 → S4 | 220 - 300 | High |

Note: The exact λmax and ε values for this compound would depend on the solvent and specific experimental conditions.

Solvent Effects on Electronic Spectra

The electronic spectra of azulene derivatives, including this compound, are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. A change in solvent polarity can lead to a shift in the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

For many azulene derivatives, a positive solvatochromism is observed, meaning a bathochromic shift occurs as the solvent polarity increases. mdpi.com This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The hydroxyl group in this compound can engage in hydrogen bonding with protic solvents, which can also significantly influence the electronic spectra. mdpi.com

The effect of the solvent on the absorption spectra can be complex and is influenced by various solvent properties, including polarity, polarizability, and hydrogen bonding capabilities. researchgate.net Studies on related hydroxy-substituted aromatic compounds have shown that the hydrogen-bond acceptor ability of the solvent can be a major factor influencing the solvatochromic shifts. mdpi.com

Table 2: Expected Solvatochromic Shifts for this compound in Different Solvents

| Solvent | Polarity | Expected Shift in λmax | Primary Interaction |

|---|---|---|---|

| n-Hexane | Non-polar | Baseline | van der Waals forces |

| Dichloromethane | Polar aprotic | Bathochromic | Dipole-dipole interactions |

| Acetonitrile | Polar aprotic | Bathochromic | Dipole-dipole interactions |

| Ethanol | Polar protic | Significant Bathochromic | Hydrogen bonding |

This table represents expected trends based on the behavior of similar compounds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the structure of organic compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. drawellanalytical.com For this compound (C₁₀H₈O), the theoretical exact mass can be calculated with high precision. This accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. chemrxiv.org Modern HRMS techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. chemrxiv.orglcms.cz

In mass spectrometry, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. tutorchase.com The fragmentation of the azulene core often involves characteristic losses. For instance, studies on azulene have shown fragmentation patterns that can help in identifying the core structure. stanford.edu

For this compound, the fragmentation would likely involve the loss of the hydroxyl group or cleavage of the azulene ring system. The fragmentation pathways of azulene-substituted heterocyclic compounds have been studied, revealing that the splitting of the azulene moiety can occur concurrently with the decomposition of other parts of the molecule. researchgate.net The presence of a hydroxyl group can also lead to specific fragmentation patterns, such as the loss of a water molecule. youtube.com

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment | Neutral Loss |

|---|---|---|

| 144 | [C₁₀H₈O]⁺• | (Molecular Ion) |

| 128 | [C₁₀H₈]⁺• | O |

| 115 | [C₉H₇]⁺ | CHO |

| 77 | [C₆H₅]⁺ | C₄H₃O |

These are hypothetical fragmentation pathways based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. rsc.org

While specific crystallographic data for this compound is not present in the searched literature, studies on other azulene derivatives have utilized this technique to confirm their molecular structure. mdpi.comnih.gov The data obtained from X-ray crystallography, such as the planarity of the azulene ring system and the precise geometry of the hydroxyl group, would provide invaluable information about its solid-state conformation.

Advanced Microspectrophotometry for Localized Analysis

Microspectrophotometry is a technique that combines microscopy with spectrophotometry, allowing for the measurement of absorption or fluorescence spectra from microscopic samples or specific regions of a larger sample. microtrace.com This method has been successfully applied to study the localization of azulenes in plant cells. austinpublishinggroup.comscimedpress.com

For this compound, advanced microspectrophotometry could be used for localized analysis, for example, to study its distribution within a matrix or on a surface. The technique allows for the recording of absorbance spectra from individual cells or even parts of cells, with absorption maxima for azulenes being observed in the 580-620 nm range in such studies. researchgate.netresearchgate.net This capability for spatially resolved spectral analysis makes it a powerful tool for investigating the micro-distribution of this compound in various systems. austinpublishinggroup.com

Reaction Mechanisms and Chemical Transformations of Azulen 6 Ol

Electrophilic Substitution Reactions on the Azulene (B44059) Core Bearing a Hydroxyl Group

The azulene nucleus is known for its propensity to undergo electrophilic substitution reactions, primarily at the electron-rich five-membered ring (positions 1 and 3). nih.gov The seven-membered ring, being electron-deficient, is generally less reactive towards electrophiles. mdpi.com However, the presence and position of substituents can significantly influence the regioselectivity of these reactions.

The hydroxyl group at the 6-position, being an electron-donating group through resonance, can influence the reactivity of the seven-membered ring. While the five-membered ring remains the primary site for electrophilic attack, the -OH group can activate the seven-membered ring to a certain extent, potentially allowing for substitution at positions 4 and 8.

Research has shown that electrophilic substitution on the azulene seven-membered ring is possible, particularly when the more reactive positions on the five-membered ring are blocked. For instance, Vilsmeier formylation and nitration have been successfully carried out on 1,3-dialkylated azulenes, leading to substitution at the 7-position. mdpi.com In the case of diethyl 2-hydroxyazulene-1,3-dicarboxylate, nitration resulted in the formation of a product from substitution at the seven-membered ring. mdpi.com

Table 1: Examples of Electrophilic Substitution Reactions on Azulene Derivatives

| Starting Material | Reagent/Conditions | Product(s) | Reference |

| 1,3-dialkylated azulene | Vilsmeier reagent | 7-formyl-1,3-dialkylazulene | mdpi.com |

| Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Nitrating agent | Diethyl 1-nitro-2-oxo-1,2-dihydroazulene-1,3-dicarboxylate and other substituted products | mdpi.com |

Nucleophilic Addition Reactions of Azulen-6-ol Systems

The electron-deficient nature of the seven-membered ring of azulene makes it susceptible to nucleophilic attack. nih.govmdpi.com The positions most prone to nucleophilic addition are 2, 4, 6, and 8. nih.gov The presence of a hydroxyl group at the 6-position can modulate this reactivity.

Nucleophilic addition reactions are a cornerstone of organic synthesis, involving the addition of an electron-rich nucleophile to an electron-deficient center. numberanalytics.com In the context of this compound, the seven-membered ring acts as the electrophile. The general mechanism involves the attack of the nucleophile on one of the electrophilic carbons of the azulene core, leading to the formation of a new bond. numberanalytics.com

Studies have demonstrated the nucleophilic substitution of halogens at the 6-position of the azulene ring with various nucleophiles. mdpi.com For example, 6-chloro-4,8-dimethylazulene reacts with sodium sulfide (B99878) and sulfur to yield 2-bis(4,8-dimethylazulen-6-yl)disulfane. mdpi.com Furthermore, amination of 6-bromoazulenes with cyclic amines has also been reported. mdpi.com

Oxidative and Reductive Transformations of this compound

The azulene core and the hydroxyl group of this compound can both participate in oxidation and reduction reactions. The oxidation of hydroazulenes, which are partially hydrogenated azulene derivatives, has been studied. For instance, the oxidation of Δ⁹-octahydroazulene with selenium dioxide yields 1-oxo-Δ⁹-octahydroazulene. researchgate.net A similar oxidation of Δ⁴⁹-hexahydroazulene results in the formation of 4,5-cyclopentatropone. researchgate.net

The hydroxyl group itself can be the site of oxidation. For example, diethyl 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate is oxidized by hydrogen peroxide to the corresponding stable 6-hydroxyazulene derivative. nih.govacs.org

Reduction of the azulene system can also be achieved. The reduction of nitro groups and aryl ketones on the azulene ring can be accomplished through catalytic hydrogenation or with reducing metals in acid. msu.edu These reactions convert electron-withdrawing groups into electron-donating groups, thereby altering the electronic properties of the azulene core. msu.edu The reduction of carbonyl groups in aldehydes and ketones to alcohols is a common transformation, often achieved using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. chemrevise.org

Cycloaddition Reactions Involving this compound Precursors and Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The azulene framework can be synthesized through various cycloaddition strategies, and azulene derivatives can themselves participate in such reactions.

A common method for synthesizing the azulene skeleton is the [6+4] cycloaddition of fulvenes with various dienes. mdpi.com For instance, the reaction of 6-silyloxy-6-alkyl-fulvenes with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can lead to intermediates that can be further transformed into azulene derivatives. researchgate.net The synthesis of 6-hydroxyazulene has been attempted through the [6+4] cycloaddition of a fulvene (B1219640) with 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, although with low yields. mdpi.com

Furthermore, 2H-cyclohepta[b]furan-2-ones are versatile precursors for azulenes via [8+2] cycloaddition reactions with electron-rich olefins. nih.gov This methodology allows for the synthesis of a wide range of functionalized azulenes. nih.gov

Table 2: Examples of Cycloaddition Reactions in Azulene Synthesis

| Reaction Type | Reactants | Product Type | Reference |

| [6+4] Cycloaddition | Fulvene and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene | 6-Hydroxyazulene | mdpi.com |

| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one and electron-rich olefin | Functionalized azulene | nih.gov |

| [4+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one and dimethyl acetylenedicarboxylate | Adduct and azulene derivative | nih.gov |

Rearrangement Mechanisms in this compound Synthesis and Reactions

Rearrangement reactions play a significant role in the synthesis of complex molecules, including azulene derivatives. Various types of rearrangements, such as the Pinacol (B44631), Wolff, and Winstein rearrangements, are known in organic chemistry. libretexts.orgrsc.org

In the context of azulene synthesis, a notable example is the construction of polysubstituted 1,1,2,3-tetraarylazulen-6-ones through the ring opening and scaffold rearrangement of spirocycles. nih.gov This transformation is believed to proceed through a radical cation mechanism. nih.gov

The synthesis of azulenes can also involve ring expansion reactions. For example, a bicyclic ketone formed from a [2+2] cycloaddition can react with diazomethane (B1218177) and undergo a Wolff rearrangement to expand the ring and form a 5,7-bicyclic system, a precursor to azulenes. libretexts.org

Derivatization Reactions at the Hydroxyl Moiety of this compound

The hydroxyl group of this compound is a versatile functional handle that can be derivatized to modify the properties of the molecule or to introduce new functionalities. Common derivatization reactions for hydroxyl groups include acylation, silylation, and the formation of ethers. libretexts.orgresearchgate.net

Acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or anhydride, to form an ester. libretexts.org For example, 6-hydroxyazulene can be acetylated to form 6-acetoxyazulene. Silylation involves the reaction with a silylating agent to form a silyl (B83357) ether, which can serve as a protecting group.

The deoxygenation of the hydroxyl group, converting it to a hydrogen atom, is another important transformation. thieme-connect.de This can be achieved through various methods, including the reduction of a corresponding sulfonate ester or via double electrolysis in the presence of a phosphine. thieme-connect.de The reduction of aryl triflates, derived from phenols, using palladium-catalyzed reactions is a common method for deoxygenation. orgsyn.org

Table 3: Common Derivatizing Agents for Hydroxyl Groups

| Derivatizing Agent Class | Functional Group Formed | Purpose | Reference |

| Acyl Halides/Anhydrides | Ester | Modification of properties, protection | libretexts.org |

| Silyl Halides | Silyl Ether | Protection | libretexts.org |

| Alkyl Halides/Sulfates | Ether | Modification of properties | electronicsandbooks.com |

| Sulfonyl Chlorides | Sulfonate Ester | Activation for substitution/elimination, deoxygenation | thieme-connect.de |

Azulene Based Materials Science and Optoelectronic Applications

Azulen-6-ol as a Building Block for π-Functional Materials

Azulene (B44059), a non-benzenoid isomer of naphthalene, has garnered substantial interest for constructing novel optoelectronic materials due to its intrinsic and unusual physicochemical properties. nih.govresearchgate.netnih.gov These include a significant ground-state dipole moment of 1.08 D, a narrow highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, and unique stimuli-responsive behavior. nih.govwikipedia.org The incorporation of an azulene core into π-conjugated systems offers a pathway to materials with tunable electronic and optical characteristics.

While various substitution patterns on the azulene nucleus have been explored, the 2,6-connectivity is theoretically and experimentally proven to be particularly advantageous for creating high-performance functional polymers. beilstein-journals.orgrsc.org This specific connectivity aligns the monomeric dipole moments in a head-to-tail fashion, which can facilitate effective charge transport along the polymer backbone. rsc.orgnih.gov

In this context, this compound emerges as a highly promising, albeit underexplored, building block. The hydroxyl group at the 6-position of the electron-deficient seven-membered ring is not merely a substituent; it is a versatile functional handle. It can be used for subsequent chemical modifications, or it can directly influence the material's solid-state properties through intermolecular hydrogen bonding, potentially guiding molecular packing for enhanced electronic coupling. The synthesis of diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate has been reported, demonstrating the accessibility of such functionalized monomers. acs.org

Design Principles for Azulene-Based Organic Materials

The design of functional materials derived from azulene hinges on several core principles that exploit its unique molecular structure. The strategic placement of a hydroxyl group at the 6-position allows for nuanced control over these properties.

Dipole Moment and Connectivity: Azulene's inherent dipole moment is a critical design element. nih.govwikipedia.org The properties of azulene-containing polymers are dramatically influenced by the connectivity of the azulene units (e.g., 1,3- vs. 2,6-). beilstein-journals.org Theoretical calculations and experimental findings suggest that 2,6-connected polyazulenes are exceptional because this pattern facilitates π-electron delocalization along the C2 symmetry axis. rsc.orgnih.gov This leads to a head-to-tail alignment of the monomeric dipoles, which is beneficial for charge transport. nih.gov An this compound monomer is ideally suited for creating such 2,6-linked polymers.

HOMO-LUMO Gap Engineering: Azulene's small HOMO-LUMO gap is responsible for its characteristic blue color and its absorption of low-energy photons. nih.govrhhz.net This gap can be precisely tuned by introducing substituents. Functionalization at the 2- and 6-positions has a significant impact on the electronic structure, and a hydroxyl group at the 6-position would be expected to act as an electron-donating group, further modifying the energy levels.

Stimuli-Responsiveness: A key feature of azulene is the high electron density of its five-membered ring, which makes it susceptible to protonation by acids. researchgate.netresearchgate.net This process forms a stable 6-π-electron azulenium cation, leading to dramatic and reversible changes in the material's color and electronic properties. rsc.orgnih.gov This responsiveness is a cornerstone for designing chemical sensors and molecular switches. rsc.org

Intermolecular Interactions: The hydroxyl group of this compound introduces the capability for strong, directional hydrogen bonding. This provides a powerful tool for controlling the self-assembly and morphology of thin films, which is a critical factor for performance in solid-state devices like transistors.

Synthesis of Conjugated Polymers and Oligomers Incorporating this compound Units

The synthesis of specifically substituted azulenes, particularly at the 2- and 6-positions, presents considerable chemical challenges due to the molecule's differential reactivity. rsc.orgmdpi.com However, viable synthetic routes to key precursors have been established, paving the way for the creation of polymers based on this compound.

The synthesis of 6-hydroxyazulene itself has been documented, for instance, through the vicarious nucleophilic substitution of hydrogen on the azulene core. mdpi.com Furthermore, more complex derivatives like diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate have been prepared from boronic ester precursors. acs.org These methods confirm that the this compound moiety can be constructed and functionalized.

For polymerization, modern cross-coupling reactions are the methods of choice. The synthesis of 2,6-connected azulene-fluorene copolymers has been achieved via Suzuki-Miyaura coupling, starting from the key precursor 2,6-dibromoazulene. beilstein-journals.org Direct arylation polymerization (DArP) is another powerful technique used to create 2,6-azulene conjugated copolymers. sioc-journal.cn

A plausible strategy for synthesizing a poly(this compound) would involve a multi-step process:

Monomer Synthesis: Prepare a 6-hydroxyazulene derivative. To prevent interference with subsequent steps, the hydroxyl group would likely need to be protected (e.g., as a methoxy (B1213986) or silyl (B83357) ether).

Halogenation: Introduce bromine or iodine atoms at the 2-position (and potentially other positions for different polymer structures) to create a dihalo-monomer suitable for cross-coupling. The synthesis of 2,6-dibromoazulene from tropolone (B20159) is a known procedure. beilstein-journals.org

Polymerization: Employ a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, to link the monomers into a conjugated polymer chain. beilstein-journals.org

Deprotection: If necessary, a final deprotection step would be performed to reveal the hydroxyl groups along the polymer backbone, yielding the target poly(this compound).

Optoelectronic Performance of this compound Derivatives

While comprehensive experimental data for materials derived solely from this compound are not yet widely available, the well-documented performance of closely related 2,6-substituted azulene systems provides a strong foundation for predicting their significant potential in optoelectronics.

Photophysical Properties and Emission Characteristics

The photophysics of azulene are distinct from most aromatic hydrocarbons. It exhibits a weak absorption for the S₀→S₁ transition and a strong absorption for the S₀→S₂ transition, which is responsible for its deep blue color. rhhz.net Uniquely, it violates Kasha's rule by fluorescing primarily from the second excited state (S₂→S₀). wikipedia.org

Substitution profoundly alters these properties. A systematic study of di(phenylethynyl)azulene isomers demonstrated that the 2,6-connected isomer exhibits the most intense and red-shifted luminescence, highlighting the unique electronic nature of this substitution pattern. rsc.orgresearchgate.net Upon protonation with acid, the photophysical properties change dramatically. The absorption spectrum shifts to longer wavelengths, and the emission intensity often increases significantly as the S₁→S₀ decay pathway becomes dominant. rsc.orgscispace.com

The hydroxyl group in this compound would further influence these characteristics. 6-Hydroxyazulene is known to be a stronger acid (pKa = 7.38) than phenol (B47542) or naphthol, a property that could be exploited to modulate its optical response to changes in pH. wikipedia.org

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Key Characteristics |

|---|---|---|---|

| 2,6-di(phenylethynyl)azulene | 437 | 484 | Significantly red-shifted absorption and the most intense emission among isomers. |

| Protonated 2,6-di(phenylethynyl)azulene (3-H⁺) | 525 | 733 | Strongly red-shifted absorption and significantly increased emission intensity. |

Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. kyushu-u.ac.jp The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Azulene-based polymers have emerged as promising candidates for high-performance OFETs.

Particularly noteworthy is the development of conjugated polymers incorporating 2,6-connected azulene units. These materials have been used to fabricate n-type (electron-transporting) OFETs with excellent performance, achieving electron mobilities as high as 0.42 cm² V⁻¹ s⁻¹. nih.govresearchgate.net This is a significant achievement, as high-performance n-type semiconducting polymers are crucial for creating efficient complementary logic circuits but are historically more challenging to develop than their p-type counterparts. The regular, regiospecific head-to-tail arrangement of the azulene dipoles in these 2,6-polymers is believed to play a key role in enabling this efficient charge transport. nih.govsioc-journal.cn

Polymers derived from this compound are expected to inherit these favorable charge transport properties. Moreover, the introduction of a hydroxyl group could provide an additional advantage by promoting favorable solid-state packing through hydrogen bonding, potentially leading to improved thin-film crystallinity and even higher device performance.

| Polymer | Device Type | Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|---|

| P(TBAzDI-TPD) | n-type | 0.42 | 10⁵–10⁶ | nih.govresearchgate.net |

| P(TBAzDI-TFB) | n-type | 0.24 | 10⁵–10⁶ | nih.govresearchgate.net |

| Polymer 72 (4,7-connectivity) | ambipolar | μh = 0.062, μe = 0.021 | ~10⁴ | beilstein-journals.org |

Use in Photoswitches and Stimuli-Responsive Materials

The ability of azulene to respond to external stimuli, particularly acid, makes it an excellent component for molecular switches and sensors. researchgate.netrsc.org The protonation of the five-membered ring induces the formation of an azulenium cation, which disrupts the original π-conjugated system and results in a stark, often reversible, color change. rsc.orgresearchgate.net

This behavior is particularly pronounced in 2,6-connected azulene systems. Studies on 2,6-di(phenylethynyl)azulene show it has the strongest stimuli-responsive behavior upon acid treatment compared to other isomers. rsc.orgresearchgate.net Furthermore, all-carbon conjugated polymers based on 1,3-free-2,6-connected azulene units demonstrate not only reversible color changes but also high electrical conductivity (up to 2.94 S/cm) when doped with a strong acid. nih.gov This dual optical and electronic response makes them highly attractive for advanced sensor applications.

The incorporation of a hydroxyl group at the 6-position in an this compound based system would introduce a new dimension of responsiveness. The phenolic proton is itself pH-sensitive, allowing for a response to basic conditions via deprotonation, in addition to the response of the azulene core to acidic conditions. This could enable the design of dual-mode stimuli-responsive materials that can be switched across a wider pH range or respond to multiple distinct chemical inputs.

This compound in Sensor Technology Research

The unique electronic and optical properties of the azulene scaffold, particularly its inherent dipole moment and visible light absorption, have made it an attractive platform for the development of chemosensors. nih.gov this compound (also known as 6-hydroxyazulene) and its derivatives are of particular interest due to the strategic location of the hydroxyl group on the electron-deficient seven-membered ring. This positioning allows for significant modulation of the molecule's π-electron system upon interaction with analytes, leading to observable colorimetric or fluorescent responses. wikipedia.orgacs.org

Research has demonstrated that while simple 6-hydroxyazulene can be unstable, its stability is significantly enhanced by introducing stabilizing groups, such as esters, at the 1- and 3-positions of the azulene core. acs.orgnih.gov This strategy has enabled the design of robust sensor molecules. A notable application is in the detection of reactive oxygen and nitrogen species (ROS/RNS). A fluorescent probe, diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate, was developed based on the oxidation of a boronic ester precursor attached at the 6-position. acs.org The boronic ester is converted to a hydroxyl group by ROS/RNS, which perturbs the electronic structure of the azulene fluorophore and elicits a change in its fluorescence, enabling detection through methods like two-photon microscopy. acs.orgnih.gov

Another significant area of research is the development of colorimetric sensors for anions. An azulene-based sensor featuring a pinacolborane receptor at the 6-position, named NAz-6-Bpin, has been synthesized for the selective detection of fluoride (B91410) ions. frontiersin.org The binding of fluoride to the boron center disrupts the conjugation with the azulene ring, causing a distinct and visually observable color change. frontiersin.org This sensor has the advantage of functioning in mixed aqueous-alcoholic solvent systems, making it potentially suitable for practical applications like testing drinking water. frontiersin.orgrsc.org The response of these sensors is often linked to the halochromic nature of azulenes, where protonation or interaction with other species alters their electronic absorption spectra. rsc.org

Table 1: this compound Derivatives in Sensor Technology

| Sensor Compound/Derivative | Analyte Detected | Sensing Mechanism | Key Findings & Response |

|---|---|---|---|

| Diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate | Reactive Oxygen/Nitrogen Species (ROS/RNS) | Fluorescent (Turn-on) | Formed from the oxidation of a boronate precursor by ROS/RNS, leading to a change in fluorescence suitable for two-photon imaging. acs.orgnih.gov |

| NAz-6-Bpin (Diethyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate) | Fluoride Anion (F⁻) | Colorimetric | Exhibits a visually observable color change upon binding of fluoride. frontiersin.org Functions in mixed water-ethanol systems without requiring a surfactant. frontiersin.org |

Advanced Material Design Incorporating this compound Analogues

The incorporation of azulene units, specifically those functionalized at the 6-position, into advanced materials is a burgeoning field of research aimed at harnessing the molecule's distinct optoelectronic characteristics for applications in organic electronics. researchgate.netmdpi.com The electron-deficient nature of the even-numbered positions on the azulene ring, including C6, makes them susceptible to nucleophilic reactions, providing synthetic pathways to a variety of functional analogues. mdpi.com The substitution at the 6-position directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials for specific electronic functions. researchgate.netmdpi.com

One promising application is in perovskite solar cells (PSCs). Researchers have designed and synthesized novel hole transport materials (HTMs) based on a 6-(4-pyridyl)azulene core. mdpi.com In molecules like Azu-Py-OMeTPA, the introduction of the pyridyl group at the 6-position helps to adjust energy levels, improve solubility, and create favorable film morphologies. researchgate.netmdpi.com These modifications have led to PSCs with power conversion efficiencies (PCE) comparable to or exceeding those using standard HTMs. mdpi.com

Furthermore, the integration of 2,6-connected azulene units into the backbone of conjugated polymers has proven to be an effective strategy for creating high-performance n-type semiconductors for organic field-effect transistors (OFETs). researchgate.net Polymers such as P(TBAzDI-TPD) and P(TBAzDI-TFB) represent the first examples of 2,6-connected azulene-based conjugated polymers, exhibiting impressive electron mobilities. researchgate.net The unique connectivity and the inherent properties of the azulene unit contribute to these enhanced charge transport characteristics. The study of di(phenylethynyl)azulene isomers has further highlighted the importance of the 2,6-substitution pattern, which results in materials with intense luminescence and strong stimuli-responsive behavior upon protonation. rsc.org

Table 2: Advanced Materials Based on this compound Analogues

| This compound Analogue | Key Structural Feature | Target Application | Performance Characteristic / Finding |

|---|---|---|---|

| Azu-Py-OMeTPA | 6-(4-Pyridyl)azulene core with peripheral triphenylamine (B166846) methoxy groups | Perovskite Solar Cells (PSCs) - Hole Transport Material (HTM) | Achieved a power conversion efficiency (PCE) of 18.10%. mdpi.com The 6-pyridyl group helps to adjust energy levels and improve material properties. researchgate.netmdpi.com |

| P(TBAzDI-TPD) / P(TBAzDI-TFB) | Conjugated polymer with a 2,6-connected azulene diimide backbone | Organic Field-Effect Transistors (OFETs) | Unipolar n-type transistor performance with electron mobility up to 0.42 cm² V⁻¹ s⁻¹. researchgate.net |

| 2,6-Di(phenylethynyl)azulene | Phenylethynyl groups attached at the 2- and 6-positions of azulene | Optoelectronic Materials | Exhibits intense luminescence and the strongest stimuli-responsive behavior (acid treatment) compared to other isomers. rsc.org |

Future Research Directions and Emerging Paradigms for Azulen 6 Ol

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of azulene (B44059) derivatives, particularly with specific substitution patterns, has historically been a challenge. Future research will undoubtedly focus on the development of more efficient and selective methods for the synthesis of Azulen-6-ol and its derivatives. A key area of development lies in the functionalization of the azulene core at the 6-position.

One promising approach involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds can undergo cycloaddition reactions with various reagents to construct the azulene skeleton. nih.gov The selective introduction of a hydroxyl group or a precursor at the 6-position during or after the azulene ring formation is a critical step that requires further optimization.

Another strategy revolves around the direct functionalization of a pre-formed azulene scaffold. For instance, a general route to 1,3,6-trisubstituted azulenes has been developed, which utilizes 6-methylazulene (B170512) as a key intermediate. The methyl group acts as a handle for introducing various substituents at the 6-position. durham.ac.uk This methodology provides a versatile platform for accessing a range of 6-substituted azulenes, including this compound derivatives.